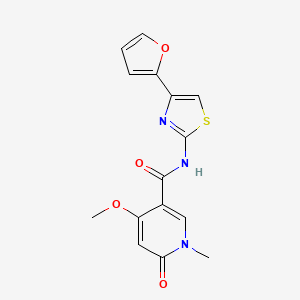

N-(4-(furan-2-yl)thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-18-7-9(12(21-2)6-13(18)19)14(20)17-15-16-10(8-23-15)11-4-3-5-22-11/h3-8H,1-2H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFNXJJHURNSSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NC2=NC(=CS2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound contains a thiazole ring, which is a common moiety in many biologically active agents. Thiazole-containing molecules can interact with various targets in biological systems, including enzymes and receptors.

Mode of Action

Thiazole-containing molecules can exhibit a range of activities, depending on their structure and the specific targets they interact with. They may activate or inhibit biochemical pathways, stimulate or block receptors, and have other effects.

Biological Activity

N-(4-(furan-2-yl)thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, identified by CAS number 2034318-99-3, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 331.3 g/mol. The structural complexity includes a furan ring, thiazole moiety, and a pyridine derivative, which are known to contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 331.3 g/mol |

| CAS Number | 2034318-99-3 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research involving similar thiazole-based compounds has demonstrated promising antiproliferative effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cells. In these studies, the MTT assay was utilized to evaluate cell viability, revealing that certain derivatives exhibited significant cytotoxicity comparable to doxorubicin, a standard chemotherapeutic agent .

Case Study: Antiproliferative Effects

A comparative analysis of the antiproliferative activity of thiazole derivatives indicated that compounds structurally related to this compound showed IC50 values ranging from 10 µM to 22 µM against various cancer cell lines. This suggests that modifications in the chemical structure can significantly influence biological activity.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity . Studies have focused on its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 0.22 µg/mL, indicating strong antibacterial properties .

Summary of Antimicrobial Studies

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.22 | Bactericidal |

| Escherichia coli | 0.25 | Bactericidal |

The mechanism underlying the biological activity of this compound appears to involve interaction with specific molecular targets. For example, molecular docking studies have suggested that these compounds may inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis . Furthermore, apoptosis induction through caspase activation pathways has been observed in some derivatives, indicating potential for therapeutic applications in cancer treatment.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and pyridine moieties often exhibit significant anticancer properties. Specifically, N-(4-(furan-2-yl)thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has shown promising antiproliferative effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 10 - 22 | |

| HCT-116 | 10 - 22 | |

| PC-3 | 10 - 22 |

These studies utilized the MTT assay to evaluate cell viability, revealing that certain derivatives exhibited significant cytotoxicity comparable to doxorubicin, a standard chemotherapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial activity against common pathogens. Notable findings include:

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.22 | Bactericidal |

| Escherichia coli | 0.25 | Bactericidal |

The minimum inhibitory concentration (MIC) values suggest strong antibacterial properties, indicating potential applications in treating infections caused by these pathogens.

Case Study: Antiproliferative Effects on Cancer Cell Lines

A comparative analysis of the antiproliferative activity of thiazole derivatives indicated that modifications in the chemical structure can significantly influence biological activity. For instance, derivatives structurally related to this compound showed IC50 values ranging from 10 µM to 22 µM against various cancer cell lines.

Case Study: Antimicrobial Efficacy

In studies focusing on antimicrobial efficacy, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values reported as low as 0.22 µg/mL. This suggests a potential for development into therapeutic agents targeting bacterial infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the thiazole-furan-dihydropyridine scaffold in this compound?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the thiazole ring. For example, cyclocondensation of thiourea derivatives with α-halo ketones (e.g., 2-bromoacetophenone) in solvents like ethanol or acetonitrile under reflux (60–80°C) can yield thiazole intermediates . The dihydropyridine moiety is often synthesized via Hantzsch-type reactions using β-keto esters and ammonia equivalents. Key steps include:

- Thiazole Formation : Use of iodine and triethylamine in DMF for cyclization, as seen in analogous thiadiazole syntheses .

- Carboxamide Coupling : EDCI/HOBt-mediated coupling of carboxylic acid intermediates with amine-containing fragments (e.g., furan-2-ylmethylamine) in dichloromethane at 0–25°C .

- Purification : Recrystallization from ethanol or THF to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : The furan proton (δ 6.3–7.2 ppm) and thiazole protons (δ 7.5–8.1 ppm) confirm aromaticity. The methoxy group appears as a singlet (~δ 3.8 ppm), while the dihydropyridine C=O resonates at δ 165–170 ppm in 13C NMR .

- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N–H (3300–3500 cm⁻¹) validate the carboxamide group .

- MS : High-resolution ESI-MS typically shows [M+H]+ ions with <2 ppm deviation from theoretical values, confirming molecular weight .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations after 48-hour exposure .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADPH depletion as a readout .

Advanced Research Questions

Q. How do substituent variations on the thiazole and dihydropyridine rings influence bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

- Thiazole Modifications : Electron-withdrawing groups (e.g., Cl, NO2) at the 4-position enhance antimicrobial activity (MIC reduced by 50% vs. unsubstituted analogs) but reduce solubility .

- Dihydropyridine Substituents : Methoxy groups at C4 improve metabolic stability (t1/2 > 6 hours in liver microsomes) compared to ethoxy analogs .

- Data Table :

| Substituent (Thiazole) | MIC (µg/mL) | Solubility (mg/mL) |

|---|---|---|

| -H | 32 | 0.8 |

| -Cl | 16 | 0.4 |

| -OCH3 | 64 | 1.2 |

Q. What strategies resolve conflicting data in reaction yields during scale-up synthesis?

- Methodological Answer : Discrepancies in yields (e.g., 60% vs. 90% for similar steps) often arise from:

- Solvent Polarity : THF (ε = 7.6) vs. EtOH (ε = 24.3) affects cyclization efficiency. THF favors intramolecular reactions, improving yields by 20–30% .

- Catalyst Loading : Increasing EDCI from 1.0 to 1.2 equivalents reduces byproduct formation (e.g., acylurea) during carboxamide coupling .

- Temperature Control : Maintaining reflux at ±2°C prevents thermal degradation of sensitive intermediates (e.g., furan rings) .

Q. How can computational modeling predict binding modes with biological targets?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR). The furan-thiazole moiety occupies the hydrophobic pocket, while the dihydropyridine C=O forms hydrogen bonds with catalytic lysine residues .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. What analytical techniques quantify trace impurities in the final compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.